

# An In-depth Technical Guide to Dimethyl Hexadecanedioate (CAS: 19102-90-0)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Dimethyl hexadecanedioate

Cat. No.: B102918

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## Executive Summary

**Dimethyl Hexadecanedioate** (CAS No. 19102-90-0), also known as Dimethyl thapsate, is a long-chain dicarboxylic acid methyl ester. While it is utilized as a building block in polymer synthesis and as a component in certain specialty chemicals, its application in the biomedical field, particularly in dermatology for conditions like psoriasis and eczema, is an area of emerging interest. However, publicly available data on its specific biological mechanism of action, quantitative efficacy in relevant cellular models, and detailed experimental protocols are currently limited.

This technical guide provides a comprehensive overview of the known chemical and physical properties of **Dimethyl Hexadecanedioate**. In light of the limited specific biological data for this compound, this guide also presents a comparative analysis of structurally related dimethyl esters, namely Dimethyl Fumarate and Dimethyl Itaconate, which have well-documented immunomodulatory effects in the context of psoriasis. This comparative approach aims to provide a valuable framework for researchers and drug development professionals interested in exploring the therapeutic potential of **Dimethyl Hexadecanedioate**.

## Chemical Information and Physical Properties

**Dimethyl Hexadecanedioate** is the dimethyl ester of hexadecanedioic acid. It is characterized by a 16-carbon aliphatic chain with a methyl ester group at each end.<sup>[1]</sup>

## Chemical Identifiers

Identifier	Value
CAS Number	19102-90-0
Molecular Formula	C <sub>18</sub> H <sub>34</sub> O <sub>4</sub> [2]
Molecular Weight	314.46 g/mol [2]
IUPAC Name	dimethyl hexadecanedioate[3]
Synonyms	Dimethyl thapsate, Hexadecanedioic acid dimethyl ester, 1,14-Tetradecanedicarboxylic acid dimethyl ester[4][5]
SMILES	<chem>COC(=O)CCCCCCCCCCCCCCCC(=O)OC</chem> [4]
InChI Key	MQIZSSSBYFJIJF-UHFFFAOYSA-N[4][5]

## Physical and Chemical Properties

Property	Value
Physical State	White to off-white crystalline powder[6]
Melting Point	53 °C[4]
Boiling Point	351.3 °C at 760 mmHg[4]
Density	0.945 g/cm <sup>3</sup> [4]
Solubility	Insoluble in water; soluble in organic solvents like alcohols and ethers.[1]

## Synthesis and Chemical Reactivity

The primary method for synthesizing **Dimethyl Hexadecanedioate** is through the esterification of hexadecanedioic acid with methanol, typically in the presence of an acid catalyst and heat. [1] As a diester, its reactivity is characterized by the susceptibility of the ester groups to hydrolysis under acidic or basic conditions, which would yield hexadecanedioic acid and methanol.[7]

## Biological Activity and Therapeutic Potential: A Comparative Analysis

While there are claims of **Dimethyl Hexadecanedioate**'s efficacy in treating dermatological conditions such as psoriasis and eczema by modulating immune responses and reducing inflammation, specific mechanistic studies and quantitative biological data for this compound are not readily available in the public domain. To provide a valuable context for drug development professionals, this section details the well-established mechanisms of two other dimethyl esters, Dimethyl Fumarate and Dimethyl Itaconate, which are known to be active in psoriasis.

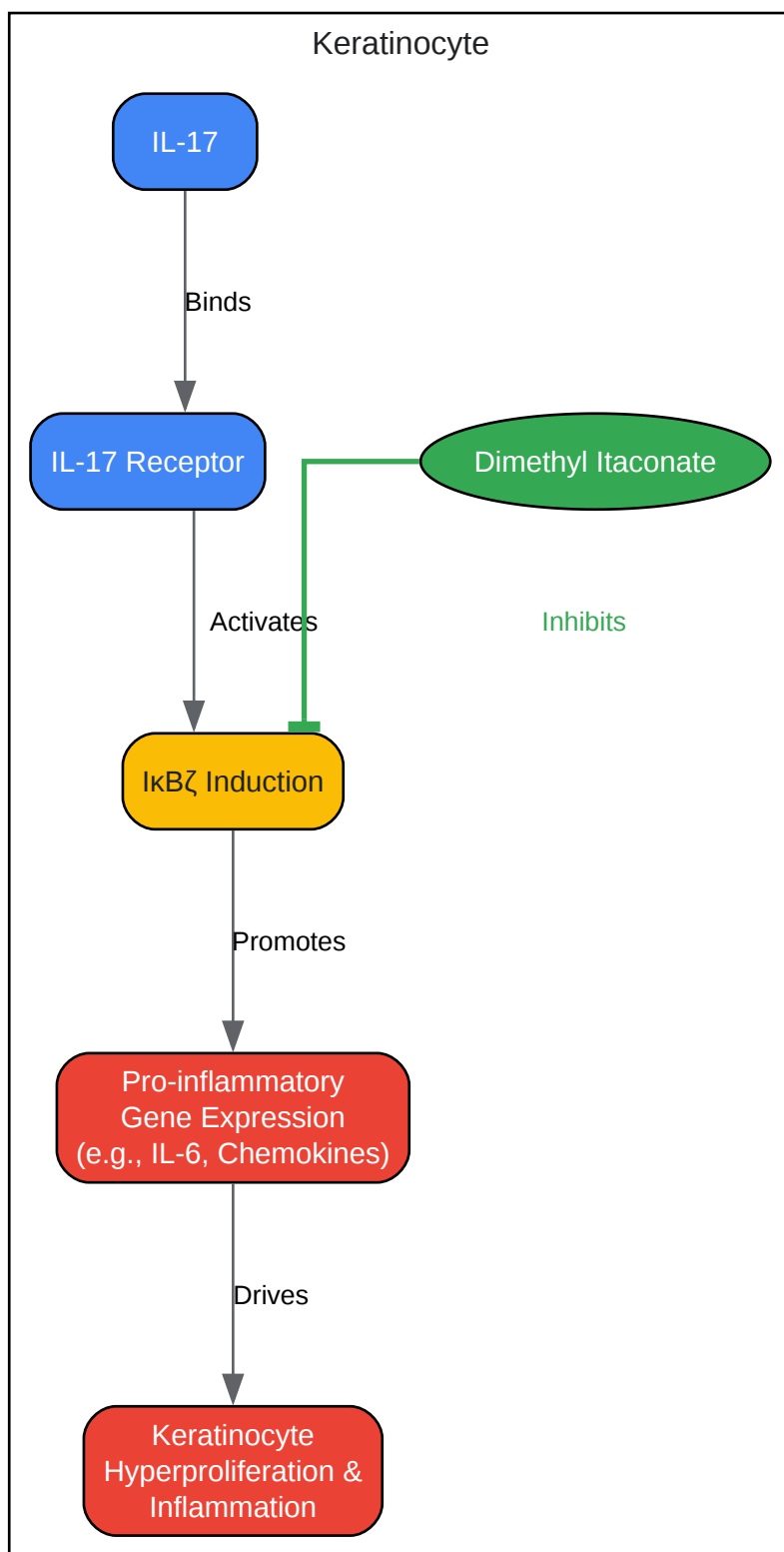
### Dimethyl Fumarate (DMF) in Psoriasis

Dimethyl Fumarate is an approved oral treatment for moderate-to-severe plaque psoriasis.<sup>[8][9]</sup> Its therapeutic effect is attributed to its immunomodulatory and anti-inflammatory properties.<sup>[10]</sup> The mechanism of action, while not fully elucidated, is known to involve a shift from a pro-inflammatory Th1/Th17 immune response to an anti-inflammatory Th2 response.<sup>[10]</sup> DMF has also been shown to affect non-immune cells, including inhibiting the proliferation of keratinocytes, a key feature of psoriatic plaques.<sup>[11]</sup>

### Dimethyl Itaconate (DI) in Psoriasis

Dimethyl Itaconate, a membrane-permeable derivative of the endogenous metabolite itaconate, has demonstrated significant anti-inflammatory effects in preclinical models of psoriasis.<sup>[12]</sup> Its mechanism is linked to the suppression of the IL-17 inflammatory pathway, which is a critical driver of psoriasis pathogenesis.<sup>[12]</sup> Specifically, Dimethyl Itaconate has been shown to reduce the levels of the key inflammatory protein I $\kappa$ B $\zeta$  (I $\kappa$ appaBzeta).<sup>[2][12]</sup> This inhibitory effect on the IL-17-I $\kappa$ B $\zeta$  axis ameliorates skin pathology in mouse models of psoriasis, highlighting the therapeutic potential of targeting this pathway.

The signaling pathway below illustrates the proposed mechanism of Dimethyl Itaconate in modulating the IL-17-driven inflammatory response in keratinocytes.



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Caption: Proposed mechanism of Dimethyl Itaconate in psoriasis.

# Experimental Protocols for Evaluating Anti-Psoriatic Activity

The following are generalized protocols for key experiments that would be necessary to elucidate the biological activity of **Dimethyl Hexadecanedioate** in the context of psoriasis. These are based on standard methodologies used in dermatological research.

## Keratinocyte Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to determine if a compound inhibits the hyperproliferation of keratinocytes, a hallmark of psoriasis.

Materials:

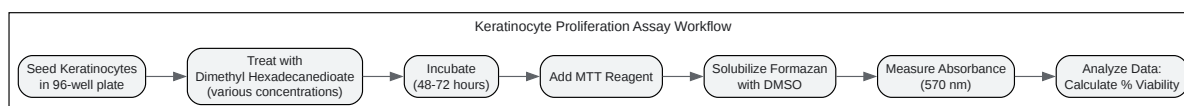
- Human keratinocyte cell line (e.g., HaCaT)
- Cell culture medium (e.g., DMEM with 10% FBS)
- **Dimethyl Hexadecanedioate** stock solution (dissolved in a suitable solvent like DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- 96-well plates

Procedure:

- Cell Seeding: Seed keratinocytes into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
- Treatment: Prepare serial dilutions of **Dimethyl Hexadecanedioate** in culture medium. Replace the existing medium with the compound dilutions. Include vehicle controls (DMSO) and no-treatment controls.
- Incubation: Incubate the plates for a set period (e.g., 48-72 hours).

- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control to determine the anti-proliferative effect of the compound.

The workflow for this experiment is visualized below.



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- To cite this document: BenchChem. [An In-depth Technical Guide to Dimethyl Hexadecanedioate (CAS: 19102-90-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102918#cas-number-19102-90-0-chemical-information]

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